Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate
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Overview
Description
Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a catalyst, followed by chlorination using a chlorinating agent such as thionyl chloride. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form dihydroisoquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Amino or thio derivatives of isoquinoline.
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain targets, making it a potent compound in drug development .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-bromoisoquinoline-4-carboxylate
- Methyl 3-chloroisoquinoline-4-carboxylate
- Methyl 7-bromo-3-methylisoquinoline-4-carboxylate
Uniqueness
Methyl 7-bromo-3-chloroisoquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and enhances its potential in various applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C11H7BrClNO2 |
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Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 7-bromo-3-chloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)9-8-3-2-7(12)4-6(8)5-14-10(9)13/h2-5H,1H3 |
InChI Key |
OHRYISRDLIZXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Br |
Origin of Product |
United States |
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